molecular formula C10H20N2O2S2 B14653170 4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine CAS No. 53551-65-8

4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine

Cat. No.: B14653170
CAS No.: 53551-65-8
M. Wt: 264.4 g/mol
InChI Key: PIEIHEGSWLRZMV-UHFFFAOYSA-N
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Description

4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine is an organic compound that features two morpholine rings connected by a sulfanylethylsulfanyl linker. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis .

Preparation Methods

The synthesis of 4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine typically involves the reaction of morpholine with a suitable sulfanylethylsulfanyl precursor. One common method is the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then reacted with a sulfanylethylsulfanyl compound under controlled conditions . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine undergoes various chemical reactions typical of secondary amines and sulfides. These include:

Scientific Research Applications

4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, such as its use as an intermediate in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and surfactants .

Mechanism of Action

The mechanism of action of 4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ether functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The sulfide groups can also participate in redox reactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine is unique due to its dual morpholine rings and sulfanylethylsulfanyl linker. Similar compounds include:

These compounds share some chemical properties but differ in their specific functional groups and linkers, leading to variations in their reactivity and applications.

Properties

CAS No.

53551-65-8

Molecular Formula

C10H20N2O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

4-(2-morpholin-4-ylsulfanylethylsulfanyl)morpholine

InChI

InChI=1S/C10H20N2O2S2/c1-5-13-6-2-11(1)15-9-10-16-12-3-7-14-8-4-12/h1-10H2

InChI Key

PIEIHEGSWLRZMV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1SCCSN2CCOCC2

Origin of Product

United States

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